
Cycloheptene, 1,2-dichloro-
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Overview
Description
Cycloheptene, 1,2-dichloro- is an organic compound that belongs to the class of cycloalkenes It is characterized by a seven-membered ring structure with two chlorine atoms attached at the first and second positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptene, 1,2-dichloro- can be synthesized through several methods. One common approach involves the chlorination of cycloheptene. This reaction typically requires the presence of a chlorine source, such as chlorine gas, and a catalyst to facilitate the addition of chlorine atoms to the cycloheptene ring. The reaction is usually carried out under controlled conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of cycloheptene, 1,2-dichloro- may involve large-scale chlorination processes. These processes are designed to maximize efficiency and minimize the formation of by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Cycloheptene, 1,2-dichloro- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles. The reactivity is enhanced due to the electronegative nature of chlorine, which stabilizes the transition state during these reactions.
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Mechanism : The reaction typically proceeds via an SN2
mechanism where a nucleophile attacks the carbon atom bonded to chlorine, leading to the displacement of the chloride ion.
Electrophilic Addition Reactions
The double bond in cycloheptene allows for electrophilic addition reactions. Chlorinated compounds often exhibit increased reactivity in these types of reactions.
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Example : The addition of bromine or other electrophiles can occur across the double bond, leading to vicinal dibromides or other derivatives.
Diels-Alder Reactions
Cycloheptene derivatives can participate in Diels-Alder reactions, acting as a diene in cycloaddition processes. The presence of chlorine atoms may influence the regioselectivity and stereochemistry of the products formed.
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Reactivity : The electron-withdrawing effect of chlorine can stabilize the diene's conjugated system, enhancing its reactivity towards dienophiles.
Kinetics of Reactions
The kinetics of cycloheptene, 1,2-dichloro- reactions have been studied to understand their reaction rates and mechanisms:
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Rate Constants : The reaction rates are influenced by temperature and solvent effects. For example, studies indicate that chlorinated compounds often exhibit second-order kinetics in nucleophilic substitution reactions .
Mechanistic Insights
The proposed mechanisms for various reactions involving cycloheptene, 1,2-dichloro- include:
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Transition States : It is postulated that during nucleophilic substitutions, a transition state is formed through one-center attack involving diradical intermediates.
Reaction Conditions and Yields
Reaction Type | Conditions | Yield (%) | Reference |
---|---|---|---|
Nucleophilic Substitution | Aqueous NaOH | Varies | |
Electrophilic Addition | Bromination in CH₂Cl₂ | High | |
Diels-Alder Reaction | Cyclopentadiene as dienophile | Moderate |
Kinetic Parameters
Reaction Type | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Reference |
---|---|---|---|
Nucleophilic Substitution | 75 | 0.01 | |
Electrophilic Addition | 50 | 0.05 |
Scientific Research Applications
Cycloheptene, 1,2-dichloro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used to study the effects of halogenated hydrocarbons on biological systems.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cycloheptene, 1,2-dichloro- involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, while the double bond in the cycloheptene ring can undergo addition reactions. These interactions can lead to the formation of reactive intermediates that further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene, 1,2-dichloro-: A six-membered ring analog with similar reactivity.
Cyclooctene, 1,2-dichloro-: An eight-membered ring analog with different steric properties.
Cyclopentene, 1,2-dichloro-: A five-membered ring analog with distinct chemical behavior.
Uniqueness
Cycloheptene, 1,2-dichloro- is unique due to its seven-membered ring structure, which imparts specific steric and electronic properties. These properties influence its reactivity and make it a valuable compound for various applications.
Properties
CAS No. |
64997-10-0 |
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Molecular Formula |
C7H10Cl2 |
Molecular Weight |
165.06 g/mol |
IUPAC Name |
1,2-dichlorocycloheptene |
InChI |
InChI=1S/C7H10Cl2/c8-6-4-2-1-3-5-7(6)9/h1-5H2 |
InChI Key |
YWTYLGXZMFRHLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(CC1)Cl)Cl |
Origin of Product |
United States |
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